Warfarin sodium - 129-06-6

Warfarin sodium

Catalog Number: EVT-285236
CAS Number: 129-06-6
Molecular Formula: C19H16NaO4
Molecular Weight: 331.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Warfarin Sodium, also known by its brand name Coumadin, is a synthetic anticoagulant drug belonging to the 4-hydroxycoumarin class of compounds. [, ] It is primarily utilized in scientific research to investigate blood coagulation mechanisms, study drug interactions, and develop analytical techniques for its detection and quantification.

Future Directions
  • Personalized Medicine: Exploring the influence of genetic polymorphisms in enzymes like CYP2C9 and VKORC1 on Warfarin Sodium metabolism and dosing to tailor therapy for individual patients. [, ]
Source and Classification

Warfarin sodium is classified as a coumarin derivative and functions as an anticoagulant. It is commonly utilized in clinical settings to manage conditions such as atrial fibrillation, venous thrombosis, and pulmonary embolism. Warfarin sodium is the sodium salt form of warfarin, which enhances its solubility and bioavailability in aqueous solutions. It is categorized in the Biopharmaceutical Classification System as a class 1 compound, indicating high solubility in water and high permeability through biological membranes .

Synthesis Analysis

The synthesis of warfarin sodium can be accomplished through several methods. A notable approach involves the reaction of warfarin acid with sodium carbonate or sodium bicarbonate in a polar organic solvent, typically anhydrous ethanol. This method operates at low temperatures (preferably below 50°C) to prevent degradation of the compound. The process involves:

  1. Preparation of Warfarin Acid: Starting from 2-hydroxyacetophenone and a carbonate ester, hydroxycoumarin is synthesized and then reacted with benzalacetone in the presence of a phase transfer catalyst to yield warfarin acid.
  2. Formation of Warfarin Sodium: The warfarin acid is then reacted with sodium hydroxide or preferably sodium methoxide or ethoxide in anhydrous ethanol. The pH is controlled during work-up by adding small amounts of acids, including warfarin acid itself.
  3. Isolation: After removing insoluble salts by filtration, the product is purified through solvent evaporation techniques at low temperatures .

This method has been recognized for its efficiency and industrial feasibility, yielding high-purity warfarin sodium while minimizing degradation risks.

Molecular Structure Analysis

The molecular formula for warfarin sodium is C19H16O4NaC_{19}H_{16}O_4Na. Its structure consists of a coumarin backbone with a phenyl ring substituted at one position and a carboxylate group that forms the sodium salt. The compound can exist in different forms, including clathrate structures where solvents like isopropanol are incorporated into the crystalline lattice .

Key Structural Features:

  • Molecular Weight: Approximately 308.3 g/mol.
  • Functional Groups: Contains hydroxyl (-OH), carbonyl (C=O), and carboxylate (COO-) groups.
  • Crystalline Forms: Warfarin sodium can crystallize as an amorphous form or a clathrate form depending on solvent interactions during synthesis.
Chemical Reactions Analysis

Warfarin sodium undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Dissociation: In solution, warfarin sodium dissociates into warfarin ions and sodium ions. The dissociation behavior is influenced by pH; at acidic pH levels, protonation occurs leading to precipitation of warfarin due to its limited solubility.
  2. Protonation: At lower pH values (below 5), the protonation of warfarin ions results in their precipitation as solid warfarin from solution, which can affect drug formulation stability .
  3. Solvate Formation: Warfarin sodium can form solvates with solvents such as isopropanol, impacting its solubility and stability profiles in pharmaceutical formulations .
Mechanism of Action

Warfarin exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase complex 1 (VKORC1), an enzyme critical for the regeneration of reduced vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver:

  • Inhibition Pathway: By blocking VKORC1, warfarin reduces the availability of active vitamin K, thereby impairing the carboxylation process necessary for clotting factor activation.
  • Anticoagulant Effect: The result is a reduction in thrombin generation and clot formation, effectively preventing thromboembolic events .
Physical and Chemical Properties Analysis

Warfarin sodium exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature; solubility increases with temperature.
  • Stability: Sensitive to light and moisture; stability decreases at higher temperatures or in acidic conditions.
  • Melting Point: The melting point varies based on crystalline form but generally occurs around 160°C for pure warfarin .
  • pH Sensitivity: The solubility and stability are significantly affected by pH levels; optimal conditions are typically near neutral pH.
Applications

Warfarin sodium's primary application lies in its use as an anticoagulant therapy. Its applications include:

  • Clinical Use: Management of conditions such as deep vein thrombosis, pulmonary embolism, and prevention of stroke in patients with atrial fibrillation.
  • Research Applications: Utilized in studies investigating coagulation pathways and drug interactions within anticoagulation therapy.
  • Pharmaceutical Development: Important for developing formulations that require precise control over solubility and stability profiles .
Pharmacological Mechanisms of Vitamin K Antagonism

Molecular Targeting of VKORC1: Structural Dynamics and Inhibition Kinetics

Warfarin sodium exerts anticoagulant effects through high-affinity binding to vitamin K epoxide reductase complex subunit 1 (VKORC1), the enzyme responsible for recycling oxidized vitamin K epoxide (KO) to its reduced hydroquinone form (KH₂). This recycling is essential for sustaining γ-carboxylation of vitamin K-dependent clotting factors. Warfarin acts as a competitive tight-binding inhibitor with nanomolar affinity (Ki ≈ 1–5 nM), forming a near-irreversible 1:1 stoichiometric complex with VKORC1 [2] [7]. Structural analyses reveal that warfarin binds to a hydrophobic pocket near VKORC1’s catalytic site, inducing conformational changes that block vitamin K docking. The inhibition kinetics follow the Morrison equation for tight-binding inhibitors, where warfarin’s efficacy correlates directly with cellular VKORC1 expression levels [2]. Genetic polymorphisms (e.g., VKORC1 c.-1639G>A) reduce enzyme expression, increasing warfarin sensitivity due to lower VKORC1 saturation thresholds [6].

Table 1: Warfarin-VKORC1 Inhibition Characteristics

ParameterValueSignificance
Inhibition Constant (Ki)1–5 nMNanomolar affinity enables potent inhibition
Binding Stoichiometry1:1 (warfarin:VKORC1)Saturation occurs at equimolar concentrations
Inhibition TypeCompetitive, tight-bindingReversible by high-dose vitamin K₁
Genetic Influence (VKORC1 -1639G>A)Reduced enzyme expressionIncreases sensitivity to warfarin

Post-Translational Modification of Clotting Factors: γ-Carboxylation Dysregulation

VKORC1 inhibition depletes KH₂, the obligatory cofactor for γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate residues to γ-carboxyglutamate (Gla) on clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. Gla domains enable Ca²⁺-dependent binding to phospholipid membranes, a prerequisite for coagulation complex assembly. Warfarin-induced KH₂ deficiency results in incompletely carboxylated proteins that are biologically inert. Crucially, warfarin "uncouples" VKORC1’s two-step reduction process: KO→K (quinone) reduction is inhibited 400-fold more than K→KH₂ reduction, but both steps are necessary for efficient carboxylation [7]. This leads to accumulation of vitamin K quinone (K), which cannot support GGCX activity, thereby stalling the carboxylation cycle.

Temporal Dynamics of Coagulation Factor Depletion: Half-Life Disparities

The anticoagulant effect of warfarin exhibits a delayed onset (24–72 hours) due to heterogeneous half-lives of vitamin K-dependent factors:

  • Short-lived factors: Factor VII (t½ = 6 hr), Protein C (t½ = 8 hr), Protein S (t½ = 24 hr)
  • Long-lived factors: Factor II (prothrombin; t½ = 50–72 hr), Factor IX (t½ = 24 hr), Factor X (t½ = 36 hr) [1] [3]

The rapid decline of Protein C/S (anticoagulants) precedes the depletion of procoagulant factors (II, IX, X), creating a transient hypercoagulable state during initial therapy. Complete anticoagulation requires ≈5 days to manifest, coinciding with prothrombin (Factor II) reduction below 30% of baseline [1].

Table 2: Half-Lives of Vitamin K-Dependent Coagulation Factors

ProteinFunctionHalf-Life (Hours)Depletion Timeline
Factor VIIProcoagulant624–36 hours
Protein CAnticoagulant824–40 hours
Protein SAnticoagulant243–4 days
Factor IXProcoagulant243–4 days
Factor XProcoagulant364–5 days
Factor IIProcoagulant50–725–7 days

Warfarin-Induced Prothrombotic State: Mechanisms of Early Therapy Risks

The initial phase of warfarin therapy (days 1–5) carries a paradoxical thrombotic risk due to three interconnected mechanisms:

  • Rapid anticoagulant protein depletion: Early decline of Proteins C/S (t½ ≤24 hr) erodes physiological anticoagulant capacity before significant procoagulant factor reduction occurs [1].
  • Temporal imbalance: Residual Factor VII (t½=6 hr) and IX/X sustain thrombin generation while Protein C/S levels become critically low. This imbalance favors unchecked clot propagation in hypercoagulable states (e.g., heparin-induced thrombocytopenia) [3] [10].
  • Microvascular thrombosis: In patients with latent hypercoagulability (e.g., Protein C deficiency), warfarin triggers microvascular occlusion and skin necrosis. This results from amplified thrombin generation in dermal capillaries due to Protein C collapse before procoagulant factors diminish [1] [3]. Vitamin K₁ repletion reverses this by restoring Protein C carboxylation, highlighting the critical role of depletion kinetics in early thrombotic complications.

Table 3: Mechanisms of Warfarin-Associated Prothrombotic State

PhaseDominant ProcessNet Hemostatic EffectClinical Risk
0–24 hoursProtein C depletion >30%Reduced anticoagulant activityHypercoagulability
24–72 hoursFactor VII depletion >50%; Protein C depletion >70%Transient procoagulant dominanceThrombosis in microvasculature
>72 hoursFactor II/IX/X depletion >60%Sustained anticoagulationTherapeutic anticoagulation

Properties

CAS Number

129-06-6

Product Name

Warfarin sodium

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

Molecular Formula

C19H16NaO4

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

InChI Key

FSSPYKRRYDTFQZ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.